Cas no 54995-50-5 (2-p-Tolyl-benzooxazol-5-ylamine)

2-p-Tolyl-benzooxazol-5-ylamine 化学的及び物理的性質
名前と識別子
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- 5-Benzoxazolamine, 2-(4-methylphenyl)-
- 2-(4-methylphenyl)-1,3-benzoxazol-5-amine
- 2-P-TOLYL-BENZOOXAZOL-5-YLAMINE
- 2-P-TOLYLBENZOOXAZOL-5-YLAMINE
- 2-p-Tolyl-benzooxazol-5-ylamine
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- インチ: InChI=1S/C14H12N2O/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,15H2,1H3
- InChIKey: HSZLOKDLSZAZCH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)O2
計算された属性
- せいみつぶんしりょう: 224.09500
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 52.05000
- LogP: 3.96660
2-p-Tolyl-benzooxazol-5-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T537033-100mg |
2-p-Tolyl-benzooxazol-5-ylamine |
54995-50-5 | 100mg |
$ 70.00 | 2022-06-02 | ||
Fluorochem | 015514-250mg |
2-p-Tolylbenzooxazol-5-ylamine |
54995-50-5 | 250mg |
£160.00 | 2022-03-01 | ||
TRC | T537033-50mg |
2-p-Tolyl-benzooxazol-5-ylamine |
54995-50-5 | 50mg |
$ 50.00 | 2022-06-02 | ||
TRC | T537033-500mg |
2-p-Tolyl-benzooxazol-5-ylamine |
54995-50-5 | 500mg |
$ 275.00 | 2022-06-02 | ||
Crysdot LLC | CD11106006-1g |
2-Tosylbenzo[d]oxazol-5-amine |
54995-50-5 | 97% | 1g |
$583 | 2024-07-18 | |
Fluorochem | 015514-1g |
2-p-Tolylbenzooxazol-5-ylamine |
54995-50-5 | 1g |
£425.00 | 2022-03-01 | ||
Fluorochem | 015514-2g |
2-p-Tolylbenzooxazol-5-ylamine |
54995-50-5 | 2g |
£638.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385372-1g |
2-(P-tolyl)benzo[d]oxazol-5-amine |
54995-50-5 | 97% | 1g |
¥6069.00 | 2024-05-09 |
2-p-Tolyl-benzooxazol-5-ylamine 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2-p-Tolyl-benzooxazol-5-ylamineに関する追加情報
Introduction to 2-p-Tolyl-benzooxazol-5-ylamine (CAS No. 54995-50-5)
2-p-Tolyl-benzooxazol-5-ylamine, identified by the chemical abstracts service number 54995-50-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative combines the structural features of a benzooxazole moiety with a para-tolyl substituent, making it a versatile intermediate in the development of biologically active molecules. The benzooxazole ring is renowned for its presence in numerous pharmacologically relevant compounds, while the amine functionality provides opportunities for further chemical modifications, including hydrogen bonding interactions and metal coordination capabilities.
The compound’s molecular structure, characterized by a fused benzene and oxygen-containing heterocycle, contributes to its unique electronic and steric properties. These characteristics are critical in determining its reactivity and potential applications in drug design. The presence of the para-tolyl group not only influences the compound’s solubility and metabolic stability but also modulates its interaction with biological targets. This balance between lipophilicity and polarizability is often sought after in medicinal chemistry, as it can enhance binding affinity and reduce off-target effects.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of 2-p-Tolyl-benzooxazol-5-ylamine. Molecular docking studies have been instrumental in identifying its potential as a scaffold for inhibiting various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, research has highlighted its binding interactions with serine proteases, which are key targets in anti-inflammatory therapies. The amine group’s ability to form hydrogen bonds with backbone atoms of the target protein enhances its binding affinity, making it a promising candidate for structure-based drug design.
The synthesis of 2-p-Tolyl-benzooxazol-5-ylamine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of 2-aminothiophen-3-carboxylic acid derivatives with appropriate electrophiles to form the benzooxazole core, followed by functionalization with p-tolyl groups. Advances in catalytic methods have improved the efficiency of these reactions, reducing reliance on harsh conditions and minimizing waste generation. Such green chemistry approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
In vitro studies have begun to elucidate the biological activity of 2-p-Tolyl-benzooxazol-5-ylamine, revealing its potential as an antioxidant and anti-inflammatory agent. The benzooxazole ring is known to exhibit radical scavenging properties, which could be beneficial in mitigating oxidative stress associated with chronic diseases. Additionally, preliminary data suggest that this compound may modulate inflammatory pathways by interacting with cytokine receptors or intracellular signaling cascades. These findings warrant further investigation into its therapeutic potential.
The development of novel drug candidates often relies on libraries of structurally diverse compounds for high-throughput screening (HTS). 2-p-Tolyl-benzooxazol-5-ylamine has been incorporated into such libraries due to its unique structural features and predicted biological activity. HTS campaigns have identified derivatives with enhanced potency against specific disease targets, underscoring the importance of combinatorial chemistry in accelerating drug discovery. The compound’s amenability to further derivatization makes it a valuable building block for generating structurally diverse analogs.
The role of 2-p-Tolyl-benzooxazol-5-ylamine extends beyond its direct therapeutic applications; it serves as a key intermediate in synthesizing more complex molecules. For example, it can be coupled with heterocyclic scaffolds or appended to peptidomimetics to enhance their pharmacological properties. Such modifications are crucial for optimizing bioavailability, tissue distribution, and target specificity. The compound’s versatility underscores its importance in modern drug design strategies.
As computational methods continue to evolve, so too does our ability to predict the behavior of complex molecules like 2-p-Tolyl-benzooxazol-5-ylamine. Machine learning algorithms can now analyze large datasets to identify patterns that correlate structural features with biological activity, enabling faster screening processes. This integration of computational tools with experimental validation has significantly reduced the time required to identify promising candidates from vast chemical libraries.
The future prospects for 2-p-Tolyl-benzooxazol-5-ylamine are bright, particularly as interest grows in targeted therapies and personalized medicine. Its unique structural attributes make it well-suited for developing drugs that interact specifically with disease-causing proteins or genetic mutations. Ongoing research aims to explore its potential applications in oncology, where it may serve as a lead compound for kinase inhibitors or other anti-cancer agents.
In conclusion,2-p-Tolyl-benzooxazol-5-ylamine (CAS No. 54995-50-5) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and diverse biological activities. Its synthesis continues to be refined through innovative methodologies, while computational tools enhance our understanding of its interactions at the molecular level. As research progresses,2-p-Tolyl-benzooxazol-5-ylamine is poised to play an integral role in developing next-generation therapeutics that address unmet medical needs.
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